

# Application Notes and Protocols for Formulating Oral Suspensions with Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Carbomer 934 |           |
| Cat. No.:            | B3432583     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable and effective oral suspensions using **Carbomer 934**. This document outlines the key properties of **Carbomer 934**, detailed experimental protocols for formulation development, and methods for quality control and stability testing.

# Introduction to Carbomer 934 in Oral Suspensions

Carbomer 934 is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1] It is a widely used pharmaceutical excipient valued for its ability to function as a suspending and viscosity-increasing agent at low concentrations.[2] Its primary mechanism of action is based on a pH-dependent thickening effect. In an aqueous environment, the carboxylic acid groups on the polymer backbone are un-ionized, and the polymer exists in a coiled state. Upon neutralization with a suitable base, the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in the viscosity of the medium and the formation of a gel-like network that can effectively suspend insoluble drug particles.[1]

Key Advantages of Carbomer 934 in Oral Suspensions:

 High Suspending Capacity: Forms a stable network that prevents the sedimentation of active pharmaceutical ingredients (APIs), ensuring dose uniformity.[1]



- Shear-Thinning Rheology: Suspensions exhibit high viscosity at rest to maintain particle suspension but become less viscous upon shaking, allowing for easy pouring and administration.
- Good Stability: Contributes to the physical stability of the suspension over its shelf life.[2]
- Patient Acceptability: Formulations are generally smooth and palatable.

# **Quantitative Data on Carbomer 934 Properties**

The viscosity of a **Carbomer 934** dispersion is a critical parameter that is influenced by its concentration and the pH of the formulation. The following tables summarize key quantitative data.

Table 1: Viscosity of Neutralized Aqueous Dispersions of Carbomer 934

| Concentration (% w/w) | рН        | Viscosity (cP)  |
|-----------------------|-----------|-----------------|
| 0.2%                  | 7.3 - 7.8 | 2,050 - 5,450   |
| 0.5%                  | 7.3 - 7.8 | 30,500 - 39,400 |

Source: Adapted from technical documentation.[1]

Table 2: General Properties of Carbomer 934

| Property                          | Value                                                                                         |  |
|-----------------------------------|-----------------------------------------------------------------------------------------------|--|
| Appearance                        | White, fluffy, hygroscopic powder                                                             |  |
| pH of 0.5% w/w aqueous dispersion | 2.7 - 3.5                                                                                     |  |
| Polymerization Solvent            | Benzene (Note: Benzene-free grades are available and recommended for new product development) |  |
| Primary Particle Size             | Approximately 0.2 μm                                                                          |  |
| Moisture Content (typical)        | 8-10% w/w at 25°C and 50% RH                                                                  |  |



Source: Adapted from various pharmaceutical excipient handbooks.[3][4]

# **Experimental Protocols**

This section provides detailed methodologies for the preparation and evaluation of **Carbomer 934** oral suspensions.

## Formulation of a Model Oral Suspension

This protocol describes the preparation of a 100 mL batch of a model oral suspension containing an insoluble active pharmaceutical ingredient (API).

Materials and Equipment:

- Carbomer 934
- · Active Pharmaceutical Ingredient (API) micronized
- Purified Water
- Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution or Triethanolamine)
- Preservative (e.g., Methylparaben, Propylparaben)
- Sweetener (e.g., Sucralose, Aspartame)
- Flavoring agent
- Humectant (e.g., Glycerin, Propylene Glycol)
- Analytical balance
- pH meter
- Overhead stirrer with a propeller blade
- Homogenizer (optional)
- Beakers and graduated cylinders



#### Protocol:

- Dispersion of Carbomer 934:
  - o In a beaker, weigh the required amount of Purified Water.
  - While stirring the water at a moderate speed (e.g., 500-800 rpm) with an overhead stirrer, slowly and carefully sift the Carbomer 934 powder into the vortex to prevent the formation of agglomerates.[1]
  - Continue stirring for 15-30 minutes until a uniform, lump-free dispersion is obtained.
- Hydration of Carbomer 934:
  - Allow the dispersion to stand for at least 1 hour to ensure complete hydration of the polymer particles. For optimal results, hydration overnight is recommended.
- · Incorporation of Other Excipients:
  - In a separate beaker, dissolve the preservative, sweetener, and flavoring agent in the humectant (e.g., Glycerin).
  - Add this solution to the hydrated **Carbomer 934** dispersion with continuous stirring.
- Dispersion of the Active Pharmaceutical Ingredient (API):
  - Levigate the micronized API with a small portion of the humectant mixture from the previous step to form a smooth paste.
  - Gradually add the API paste to the Carbomer 934 dispersion with continuous stirring until the API is uniformly dispersed.
- Neutralization:
  - While continuously monitoring the pH, slowly add the neutralizing agent (e.g., 18% NaOH solution) dropwise to the suspension.[5]



- Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5)
   is reached. A significant increase in viscosity will be observed as the pH approaches
   neutrality.[1]
- Allow the suspension to stir for an additional 15-20 minutes to ensure complete neutralization and viscosity development.
- Final Volume Adjustment:
  - Transfer the suspension to a graduated cylinder and add Purified Water to reach the final volume of 100 mL.
  - Mix thoroughly to ensure homogeneity.
- Homogenization (Optional):
  - For improved uniformity and texture, the suspension can be passed through a homogenizer.

## **Viscosity Measurement**

#### Equipment:

Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.

#### Protocol:

- Equilibrate the oral suspension to a controlled temperature (e.g., 25 °C ± 1 °C).[1]
- Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
- Carefully lower the spindle into the center of the sample, ensuring it is immersed to the specified mark and that no air bubbles are trapped.
- Allow the viscometer to rotate for a set period (e.g., 1 minute) to achieve a stable reading.[5]
- Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).



## **Stability Testing**

A robust stability testing program is essential to ensure the quality, safety, and efficacy of the oral suspension throughout its shelf life. The following protocol is based on ICH guidelines.[6] [7]

#### Storage Conditions:

- Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

#### **Testing Frequency:**

- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: 0, 3, and 6 months.[9]

Stability-Indicating Parameters and Acceptance Criteria:



| Parameter                     | Test Method                                           | Acceptance Criteria                                                                                                                               |
|-------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance                    | Visual Inspection                                     | Homogeneous suspension, free from clumps and significant color change.                                                                            |
| Odor                          | Olfactory Evaluation                                  | No objectionable odor.                                                                                                                            |
| рН                            | pH meter                                              | Within ± 0.5 units of the initial value.                                                                                                          |
| Viscosity                     | Rotational Viscometer                                 | Within ± 20% of the initial value.                                                                                                                |
| Assay (API Content)           | Validated HPLC or UV-Vis<br>Spectrophotometric Method | 90.0% - 110.0% of the label claim.                                                                                                                |
| Related Substances/Impurities | Validated HPLC Method                                 | Individual impurities not more than 0.5%, total impurities not more than 2.0% (or as per ICH guidelines).                                         |
| Redispersibility              | Manual or mechanical shaking                          | Easily redispersed to a uniform suspension upon shaking. No caking or hard sediment.                                                              |
| Particle Size Distribution    | Laser Diffraction or Microscopy                       | No significant change in particle size distribution.                                                                                              |
| Microbial Limits              | USP <61> and <62>                                     | Total aerobic microbial count (TAMC) ≤ 100 CFU/mL, Total yeast and mold count (TYMC) ≤ 10 CFU/mL, Absence of specified pathogenic microorganisms. |

## **In-Vitro Drug Release Testing**

This protocol is based on USP General Chapter <711> Dissolution.[10]

**Equipment and Materials:** 



- USP Dissolution Apparatus 2 (Paddle Apparatus)[11]
- Dissolution Medium (e.g., simulated gastric fluid or simulated intestinal fluid, depending on the drug's properties)
- Syringes and filters
- Validated analytical method for drug quantification (e.g., HPLC, UV-Vis)

#### Protocol:

- Prepare the dissolution medium and equilibrate it to 37 °C ± 0.5 °C in the dissolution vessels.
- Set the paddle speed, typically between 50 and 100 rpm for suspensions.[12]
- Carefully introduce a accurately weighed amount of the oral suspension into each dissolution vessel.
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
- Filter the samples immediately to prevent further dissolution of undissolved particles.
- Analyze the filtered samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point.

## **Visualizations**

The following diagrams illustrate key processes and relationships in the formulation of **Carbomer 934** oral suspensions.



Click to download full resolution via product page



Caption: pH-Dependent Thickening Mechanism of Carbomer 934.



Click to download full resolution via product page



Caption: Experimental Workflow for Oral Suspension Formulation.



Click to download full resolution via product page

Caption: Logical Flow of a Pharmaceutical Stability Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. phexcom.com [phexcom.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijlret.com [ijlret.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. database.ich.org [database.ich.org]
- 8. Inct.ac.in [Inct.ac.in]
- 9. japsonline.com [japsonline.com]
- 10. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 11. testinglab.com [testinglab.com]
- 12. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Formulating Oral Suspensions with Carbomer 934]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432583#formulating-oral-suspensions-with-carbomer-934]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com